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Compound of Interest

Compound Name: Cobalt;tantalum

Cat. No.: B15483400 Get Quote

This guide provides troubleshooting assistance for researchers, scientists, and drug

development professionals working with magnetron sputtering of magnetic Cobalt-Tantalum

(Co-Ta) targets.

Frequently Asked Questions (FAQs)
Issue 1: Plasma Instability or Difficulty Igniting Plasma
Question: I am unable to ignite a stable plasma, or the plasma extinguishes during the

sputtering of my Co-Ta target. What are the possible causes and how can I resolve this?

Answer: Plasma instability when sputtering ferromagnetic materials like Co-Ta is a common

issue. The primary reason is the "flux shunting" effect, where the magnetic target material

draws the magnetic field lines from the magnetron away from the plasma, weakening the

electron confinement and making it difficult to sustain the discharge.[1][2]

Troubleshooting Steps:

Target Thickness: The thickness of the magnetic target is critical. A thick target can almost

completely shunt the magnetic field.[2]

Solution: Use a thinner Co-Ta target, ideally 1-3 mm thick.[1][3] For highly magnetic

materials, a thickness of 0.1-1 mm may be necessary.[1]
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Magnetron Strength: The magnets in your sputtering gun may not be strong enough to

overcome the shunting effect.

Solution: Ensure your magnetron has a sufficiently strong magnetic field. A field of at least

200-400 Gauss measured just above the target surface is recommended for a stable

plasma.[1]

Gas Pressure: The pressure of the sputtering gas (typically Argon) affects plasma ignition

and stability.

Solution: Try increasing the working gas pressure to 6-8E-03 mbar to make plasma

ignition easier.[1] However, be aware that higher pressures can lead to more scattering

and lower film density.[4]

Power Supply: Arcing or power supply shutdowns can cause plasma instability.[5]

Solution: Check for any buildup of sputtered material on shields or the chamber walls,

which could cause a short circuit.[5] Ensure the cooling water for the cathode is flowing

correctly to prevent overheating and demagnetization of the magnets.[5]

Issue 2: Low Deposition Rate
Question: My deposition rate for the Co-Ta film is significantly lower than expected. What

factors could be causing this?

Answer: A low deposition rate can be caused by several factors, including target poisoning,

incorrect sputtering parameters, or issues with the magnetic field.

Troubleshooting Steps:

Target Poisoning: This occurs when reactive gases (like oxygen or nitrogen) form a

compound layer on the target surface, which has a much lower sputter yield than the metal

target.[6][7][8]

Symptoms: A gradual decrease in deposition rate, and a change in plasma impedance

(voltage and current readings).[6]

Solution:
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Check for leaks in your vacuum chamber.[9]

If intentionally using reactive gases, reduce the reactive gas flow rate or use a feedback

control system.[10]

Clean the target surface by pre-sputtering onto a shutter for an extended period before

deposition.[9]

Sputtering Power: The deposition rate is directly proportional to the sputtering power.[4][11]

Solution: Increase the sputtering power. However, be careful not to exceed the power

limits of your target, as this can cause it to crack or melt.[12]

Working Gas Pressure: An excessively high working pressure can reduce the deposition

rate.[4][11]

Explanation: At higher pressures, sputtered atoms undergo more collisions with gas

atoms, losing energy and scattering before they can reach the substrate.[4]

Solution: Optimize the working pressure. Lower pressures generally lead to higher

deposition rates and denser films.[4]

Magnetic Field Issues: As mentioned in the plasma instability section, a weak magnetic field

at the target surface will result in a less dense plasma and a lower sputtering rate.[5]

Issue 3: Poor Film Adhesion
Question: The sputtered Co-Ta film is peeling off the substrate. How can I improve the

adhesion?

Answer: Poor adhesion is often due to substrate surface contamination, high film stress, or a

non-optimal deposition process.

Troubleshooting Steps:

Substrate Cleaning: The most common cause of poor adhesion is a contaminated substrate

surface.[13]
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Protocol: Implement a thorough substrate cleaning procedure. A common method involves

ultrasonic cleaning in a sequence of solvents like acetone and isopropanol, followed by

drying with a nitrogen gun.[13][14]

In-situ Cleaning: Use an in-situ plasma etch or ion bombardment of the substrate

immediately before deposition to remove any remaining surface contaminants and create

active bonding sites.[15][16]

High Initial Sputtering Power: The energy of the arriving sputtered atoms can influence

adhesion.

Solution: Start the deposition with a higher power for a short duration. This can implant

sputtered atoms into the substrate surface, creating a strong interfacial layer that

promotes adhesion.[13]

Adhesion Layer: A thin buffer or adhesion layer can be used to promote bonding between the

substrate and the Co-Ta film.[13]

Example: A thin layer of Titanium (Ti) or Chromium (Cr) is often used to improve the

adhesion of other metals to various substrates.

Film Stress: High internal stress in the film can cause it to delaminate.[4]

Solution: Optimize sputtering parameters to reduce stress. Higher sputtering power and

pressure can sometimes increase stress.[4] Applying a bias voltage to the substrate can

also modify film stress.

Data and Protocols
Table 1: Influence of Key Sputtering Parameters on Film
Properties
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Parameter
Effect on
Deposition Rate

Effect on Film
Properties

Troubleshooting
Application

Sputtering Power
Increases with power.

[4][11]

Higher power can

increase film density

and grain size, but

also stress.[4]

Increase power to

boost a low deposition

rate.

Working Pressure
Decreases at higher

pressures.[11][17]

Lower pressure leads

to denser films; higher

pressure can cause

more porous,

columnar growth.[4]

Optimize pressure to

balance rate and film

quality. Increase

pressure to stabilize

plasma.[1]

Target-Substrate

Distance

Decreases with

distance.

Can affect film

uniformity and stress.

Adjust to optimize

uniformity.

Substrate

Temperature
Minor effect.

Higher temperatures

can improve

crystallinity and

reduce stress.

Heat substrate to

improve adhesion and

film structure.[14]

Substrate Bias

Voltage

Can decrease rate

slightly.

Can increase film

density and modify

stress.

Apply bias to improve

film density and

control stress.

Experimental Protocol: Substrate Cleaning for Improved
Adhesion

Solvent Cleaning: a. Place substrates in a beaker with Acetone. b. Ultrasonicate for 10-15

minutes. c. Transfer substrates to a beaker with Isopropanol (IPA). d. Ultrasonicate for

another 10-15 minutes. e. Rinse with deionized (DI) water.

Drying: a. Dry the substrates thoroughly using a nitrogen (N₂) or argon (Ar) gun.

Loading: a. Immediately load the cleaned substrates into the vacuum chamber to minimize

re-contamination.
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In-Situ Plasma Etching (Optional but Recommended): a. After reaching the desired base

pressure, introduce Argon gas. b. Apply an RF or DC bias to the substrate holder to create a

plasma discharge. c. Etch the substrate surface for 5-10 minutes to remove any final layers

of contaminants. d. Proceed with Co-Ta deposition without breaking vacuum.

Visual Troubleshooting Guides
Diagram 1: Troubleshooting Plasma Instability
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Caption: Workflow for diagnosing and resolving plasma instability issues.
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Diagram 2: Troubleshooting Poor Film Adhesion
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Caption: Logical steps for troubleshooting and improving film adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. ikspvd.com [ikspvd.com]

3. Main factors affecting the voltage of magnetron sputtering | SAM Sputter Target
[sputtertargets.net]

4. The Effect of Sputtering Parameters on Thin Film Properties [supsemi.com]

5. plasmaterials.com [plasmaterials.com]

6. ikspvd.com [ikspvd.com]

7. hzdr.de [hzdr.de]

8. What Is Target Poisoning In Sputtering? Causes, Effects, And Mitigation Strategies -
Kintek Solution [kindle-tech.com]

9. sputtertargets.cmonsite.fr [sputtertargets.cmonsite.fr]

10. Causes of Target Poisoning in Magnetron Sputtering [sciencewill.com]

11. pubs.aip.org [pubs.aip.org]

12. Kurt J. Lesker Company | Why Is My Sputtering Target Breaking? | Enabling Technology
for a Better World [lesker.com]

13. moorfield.co.uk [moorfield.co.uk]

14. researchgate.net [researchgate.net]

15. apps.dtic.mil [apps.dtic.mil]

16. dr.ntu.edu.sg [dr.ntu.edu.sg]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Magnetron Sputtering of Co-
Ta Targets]. BenchChem, [2025]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15483400?utm_src=pdf-custom-synthesis
https://www.researchgate.net/post/Wll-there-be-any-problem-to-use-a-magnetic-target-to-do-RF-DC-sputtering
https://www.ikspvd.com/info/the-problem-of-magnetron-sputtering-ferromagne-33707732.html
https://www.sputtertargets.net/main-factors-affecting-the-voltage-magnetron-sputtering
https://www.sputtertargets.net/main-factors-affecting-the-voltage-magnetron-sputtering
https://www.supsemi.com/en/new/The-Effect-of-Sputtering-Parameters-on-Thin-Film-Properties.html
https://plasmaterials.com/the-current-and-the-voltage-in-the-plasma-becomes-unstable/
https://www.ikspvd.com/info/what-is-target-poisoning-in-magnetron-sputteri-30045802.html
https://www.hzdr.de/FWI/Jahresbericht/2004/guettler.pdf
https://kindle-tech.com/faqs/what-is-target-poisoning-in-sputtering
https://kindle-tech.com/faqs/what-is-target-poisoning-in-sputtering
https://sputtertargets.cmonsite.fr/blog/what-is-target-poisoning-n6580.html
https://www.sciencewill.com/a/support/353.html
https://pubs.aip.org/aip/adv/article-pdf/doi/10.1063/5.0170746/18146955/095326_1_5.0170746.pdf
https://www.lesker.com/blog/why-is-my-sputtering-target-breaking
https://www.lesker.com/blog/why-is-my-sputtering-target-breaking
https://moorfield.co.uk/applications/substrate-adhesion-of-sputtered-films/
https://www.researchgate.net/post/How-do-I-improve-the-adhesion-of-a-thin-film
https://apps.dtic.mil/sti/tr/pdf/ADA375746.pdf
https://dr.ntu.edu.sg/server/api/core/bitstreams/d58dffb8-5ede-4249-8bec-f5e58061428c/content
https://www.researchgate.net/publication/374314940_Effect_of_magnetron_sputtering_process_parameters_on_the_conductivity_of_thin_metal_film
https://www.benchchem.com/product/b15483400#troubleshooting-magnetron-sputtering-of-magnetic-co-ta-targets
https://www.benchchem.com/product/b15483400#troubleshooting-magnetron-sputtering-of-magnetic-co-ta-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15483400#troubleshooting-magnetron-sputtering-of-
magnetic-co-ta-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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